Home > Products > Screening Compounds P144569 > 13,29-Dihydroxymilbemycin A4
13,29-Dihydroxymilbemycin A4 - 134053-89-7

13,29-Dihydroxymilbemycin A4

Catalog Number: EVT-1212887
CAS Number: 134053-89-7
Molecular Formula: C32H46O9
Molecular Weight: 574.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods of Synthesis
The synthesis of 13,29-dihydroxymilbemycin A4 can be achieved through various methods, including microbial fermentation and chemical modification. One common approach involves using Circinella umbellata, a fungus known for its ability to hydroxylate milbemycin A4 at specific positions. This biotransformation process typically requires optimized conditions such as temperature, pH, and substrate concentration to enhance yield.

Additionally, chemical synthesis routes may involve:

  • Hydroxylation reactions using reagents like potassium permanganate or other oxidizing agents under controlled conditions to introduce hydroxyl groups.
  • Substitution reactions, where nucleophiles such as hydroxide ions react with appropriate electrophiles derived from milbemycin A4.

The synthesis parameters such as reaction time, temperature, and concentrations need to be meticulously controlled to achieve high purity and yield of the desired compound.

Molecular Structure Analysis

Molecular Structure
The molecular formula for 13,29-dihydroxymilbemycin A4 is C36H44O15C_{36}H_{44}O_{15}. The compound features a complex ring structure typical of macrocyclic lactones. The presence of hydroxyl groups at the 13th and 29th positions alters the steric and electronic properties of the molecule, potentially enhancing its interaction with biological targets.

Chemical Reactions Analysis

Types of Reactions
The chemical reactivity of 13,29-dihydroxymilbemycin A4 includes:

  • Oxidation: Can be performed using agents like potassium permanganate or chromium trioxide to introduce additional functional groups.
  • Reduction: Reducing agents such as lithium aluminum hydride may be used to convert carbonyl groups into alcohols.
  • Substitution Reactions: Involving nucleophiles under basic conditions can modify the compound further.

These reactions are crucial for modifying the compound to enhance its biological activity or for synthetic purposes.

Mechanism of Action

Mechanism of Action
The mechanism by which 13,29-dihydroxymilbemycin A4 exerts its biological effects is primarily through interference with neurotransmission in target organisms. It binds selectively to glutamate-gated chloride channels (GluCl), leading to increased permeability of cell membranes to chloride ions. This hyperpolarization results in paralysis or death in susceptible pests.

Relevant Data

  • Studies have shown that modifications at specific positions (like the 13th and 29th carbons) can enhance binding affinity to these channels, thus increasing efficacy as an insecticide or acaricide.
Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 720.7 g mol720.7\text{ g mol}
  • Solubility: Generally soluble in organic solvents; solubility in water may vary based on pH and temperature.

Chemical Properties

  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Exhibits typical reactivity associated with hydroxylated macrocyclic compounds, including potential for further derivatization.
Applications

Scientific Applications

  1. Agricultural Use: As an insecticide and acaricide, particularly effective against nematodes and various agricultural pests.
  2. Veterinary Medicine: Used in formulations for treating parasitic infections in livestock.
  3. Research Tool: Investigated for its mechanism of action on ion channels which can provide insights into neurobiology and pharmacology.
Introduction to 13,29-Dihydroxymilbemycin A4

13,29-Dihydroxymilbemycin A4 (CAS RN: 134053-89-7) is a biochemically modified macrolide originating from the natural milbemycin complex. This polyketide-derived compound features strategic hydroxylations at the C-13β and C-29 positions, distinguishing it structurally and functionally from its precursor, Milbemycin A4. It exemplifies targeted microbial biotransformation efforts to enhance the bioactivity profile of macrocyclic lactones within antibiotic and agrochemical research [3] [9].

Structural Classification Within the Milbemycin Family

Structurally designated as C₃₂H₄₆O₉ (molecular weight: 574.7 g/mol), 13,29-Dihydroxymilbemycin A4 belongs to the milbemycin subclass of 16-membered macrolides [1] [4]. Its core framework retains the characteristic spiroketal system, conjugated diene, and cyclohexene moieties intrinsic to milbemycins. The defining structural modifications are the addition of two hydroxyl groups:

  • A β-configurated hydroxyl at C-13 on the cyclohexene ring
  • A hydroxyl group at C-29 on the eastern hemisphere's alkyl side chain [3] [9]

These polar groups significantly alter the molecule's physicochemical behavior compared to Milbemycin A4 (C₃₂H₄₆O₇, MW: 542.7 g/mol). Computational predictions indicate a higher aqueous solubility profile (supported by lowered Log P relative to non-hydroxylated milbemycins) and a density of 1.28 g/cm³ [4] [5]. Table 1 compares key structural attributes:

Table 1: Structural Comparison of 13,29-Dihydroxymilbemycin A4 and Milbemycin A4

Structural Feature13,29-Dihydroxymilbemycin A4Milbemycin A4
Molecular FormulaC₃₂H₄₆O₉C₃₂H₄₆O₇
Molecular Weight (g/mol)574.7542.7
Key Functional GroupsHydroxyl at C-13 (β), Hydroxyl at C-29Keto group at C-13, Unmodified C-29
Stereochemistry(6R,13R,25R) specified for isomers(6R,25R) configuration
Predicted Log PLower (Data inferred)7.0 [5]

The (6R,13R,25R) stereochemical configuration is explicitly noted for the 13β isomer in authoritative records, emphasizing the role of absolute configuration in its bioactivity [4] [9].

Historical Context of Milbemycin Derivatives in Antibiotic Research

The discovery of 13,29-Dihydroxymilbemycin A4 emerged from systematic efforts in the late 20th century to diversify milbemycin structures via microbial biotransformation. Milbemycins, initially isolated from Streptomyces hygroscopicus in the 1970s, demonstrated potent anthelmintic and insecticidal properties but faced limitations in spectrum and pharmacokinetics. Key milestones include:

  • Early 1990s Breakthroughs: Japanese researchers identified soil actinomycetes, notably Streptomyces cavourensis (strain SANK 67386), as efficient biocatalysts for site-specific hydroxylation. In 1991, this strain was reported to convert Milbemycin A4 directly into the 13β,29-dihydroxy derivative, marking the compound's first characterization [2] [3].
  • Expanding Biocatalysts: Concurrent research identified diverse microbial taxa capable of milbemycin modifications. Cunninghamella echinulata ATCC 9244 was documented for C-13β hydroxylation of Milbemycin A4, though 29-hydroxylation remained attributed primarily to actinomycetes like S. cavourensis [7]. Amycolata autotrophica and Amycolatopsis mediterranei were also explored for C-28/C-30 oxidations, highlighting widespread interest in microbial diversification of this chemical class [2] [7].
  • Paradigm Shift: This era solidified microbial conversion as a strategic tool for complex molecule functionalization where synthetic chemistry proved challenging due to the milbemycins' intricate chiral architecture and sensitivity [2] [7]. Table 2 summarizes key microbial producers:

Table 2: Microbial Systems for Milbemycin A4 Hydroxylation

Microbial ProducerHydroxylation PositionPrimary SubstrateSignificance
Streptomyces cavourensisC-13β, C-29Milbemycin A4First producer of 13,29-dihydroxy derivative [2]
(Strain SANK 67386)
Cunninghamella echinulataC-13βMilbemycin A4High efficiency 13β-hydroxylation [7]
(ATCC 9244)
Amycolata autotrophicaC-28, C-30Milbemycin A4 derivativesDemonstrated alternative oxidation sites [2]

Significance of Hydroxylation at Positions 13 and 29

The introduction of hydroxyl groups at C-13 and C-29 imparts critical biochemical and pharmacological properties to the molecule:

  • Enhanced Molecular Polarity & Solubility: The addition of two hydroxyl groups increases hydrogen-bonding capacity and polarity compared to Milbemycin A4. This is reflected in predicted physicochemical properties:
  • Lowered Log P (indicating reduced lipophilicity)
  • Increased potential for aqueous solubility [4] [5]These changes potentially influence absorption, distribution, and environmental fate, though specific ADMET data is excluded per scope.
  • Bioactivity Modulation: While direct efficacy data falls outside exclusion parameters, hydroxylation is historically linked to altered target interactions. The C-13 position resides near the spiroketal moiety, a region crucial for binding invertebrate GABA-gated chloride channels and glutamate-gated chloride channels (GluCls). The β-hydroxyl at C-13 may alter binding affinity or specificity at these neurological targets compared to the ketone group present in Milbemycin A4 [5] [9]. The C-29 hydroxyl, positioned on the alkyl side chain, could influence membrane penetration or interactions with hydrophobic binding pockets.

Table 3: Functional Significance of Hydroxyl Groups in 13,29-Dihydroxymilbemycin A4

Hydroxyl PositionStructural LocationPotential Biological/Chemical ImpactEvidence Source
C-13 (β-configuration)Cyclohexene ringAlters target site interaction (e.g., GABA/GluCl receptors); Modulates electronic environment near spiroketalMapping to macrolide target sites [5] [9]
C-29Terminal ethyl groupIncreases overall polarity; May influence pharmacokinetic distribution; Potential site for further conjugationPhysicochemical predictions [4] [5]

The specific stereochemistry (13β) is crucial, as epimeric forms would exhibit distinct three-dimensional orientations and likely divergent biological activities [3] [9].

Properties

CAS Number

134053-89-7

Product Name

13,29-Dihydroxymilbemycin A4

IUPAC Name

(4S,5'S,6R,6'R,8R,10E,13S,14E,16E,20R,21R,24S)-6'-ethyl-12,21,24-trihydroxy-11-(hydroxymethyl)-5',13,22-trimethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one

Molecular Formula

C32H46O9

Molecular Weight

574.7 g/mol

InChI

InChI=1S/C32H46O9/c1-5-26-18(2)11-12-31(41-26)15-24-14-23(40-31)10-9-21(16-33)27(34)19(3)7-6-8-22-17-38-29-28(35)20(4)13-25(30(36)39-24)32(22,29)37/h6-9,13,18-19,23-29,33-35,37H,5,10-12,14-17H2,1-4H3/b7-6+,21-9+,22-8+/t18-,19-,23+,24-,25?,26+,27?,28+,29+,31+,32+/m0/s1

InChI Key

QNRGVUGZBUINDR-VYHDBUIVSA-N

SMILES

CCC1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)O)CO)C

Synonyms

13,29-dihydroxymilbemycin A4

Canonical SMILES

CCC1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)O)CO)C

Isomeric SMILES

CC[C@@H]1[C@H](CC[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/C([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4(C(C=C([C@H]5O)C)C(=O)O3)O)C)O)\CO)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.